2-(Isopentyloxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopentyloxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications. The compound features a quinoline core, which is a heterocyclic aromatic structure, with an isopentyloxy group at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentyloxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis.
Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to minimize environmental impact .
Types of Reactions:
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(Isopentyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antimalarial, and anticancer agent due to the bioactivity of the quinoline core.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopentyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the isopentyloxy group, making it less lipophilic and potentially less bioavailable.
2-(Methoxy)quinoline-3-carboxylic acid: Has a methoxy group instead of an isopentyloxy group, which may alter its pharmacokinetic properties.
Uniqueness: 2-(Isopentyloxy)quinoline-3-carboxylic acid is unique due to the presence of the isopentyloxy group, which enhances its lipophilicity and potentially improves its bioavailability and efficacy in biological systems .
Properties
CAS No. |
88284-16-6 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(3-methylbutoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-19-14-12(15(17)18)9-11-5-3-4-6-13(11)16-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
YQCRYIOIEDXYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NC2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.